![molecular formula C6H2Br4N4 B2382233 4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole CAS No. 98138-00-2](/img/structure/B2382233.png)
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole, also known as DBI, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DBI is a highly potent and selective ligand for GABA-A receptors, which are important targets for the development of new drugs to treat a range of neurological disorders.
Mechanism of Action
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole is a highly potent and selective ligand for GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the brain. 4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the effects of GABA on the receptor, resulting in increased inhibition of neuronal activity.
Biochemical and physiological effects:
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole has been shown to have a range of biochemical and physiological effects in the brain, including the modulation of GABA-A receptor activity, the regulation of neurotransmitter release, and the modulation of ion channel activity. These effects have been linked to the potential therapeutic benefits of 4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole for lab experiments is its high potency and selectivity for GABA-A receptors, which allows for precise manipulation of receptor activity. However, one limitation of 4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Future Directions
There are many potential future directions for research on 4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole, including the development of new drugs based on its structure, the exploration of its effects on other neurotransmitter systems, and the investigation of its potential therapeutic benefits for a range of neurological disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole on GABA-A receptors and the brain as a whole.
Synthesis Methods
The synthesis of 4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole involves the reaction of 4,5-dibromoimidazole with 1,2-dibromo-4,5-dimethylimidazole in the presence of a base such as potassium carbonate. The resulting compound is then purified through column chromatography to obtain pure 4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole.
Scientific Research Applications
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole has been extensively studied for its potential use in various scientific research applications, including as a tool to study the role of GABA-A receptors in the brain. GABA-A receptors are important targets for the development of new drugs to treat a range of neurological disorders, including anxiety, depression, and epilepsy.
properties
IUPAC Name |
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4N4/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPZZFKNGUKQSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)C2=NC(=C(N2)Br)Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-2-(4,5-dibromo-1H-imidazol-2-yl)-1H-imidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.